molecular formula C22H22N4O4S B2659508 2-((2-(benzylamino)-2-oxoethyl)thio)-N-(2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide CAS No. 894038-23-4

2-((2-(benzylamino)-2-oxoethyl)thio)-N-(2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide

Cat. No.: B2659508
CAS No.: 894038-23-4
M. Wt: 438.5
InChI Key: SLBJUUNHHDGKJA-UHFFFAOYSA-N
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Description

The structure features a 1,6-dihydropyrimidine core substituted with a methyl group at position 1, a 6-oxo group, and a 5-carboxamide linked to a 2-methoxyphenyl moiety. Additionally, a thioether bridge connects the pyrimidine ring to a benzylamino-acetyl group.

Synthesis likely involves a multi-step protocol, starting with the Biginelli reaction—a well-established method for DHPM synthesis using aldehydes, β-ketoesters, and urea/thiourea derivatives . Subsequent functionalization steps, such as Claisen-Schmidt condensations or thioether formation, may introduce the benzylamino and 2-methoxyphenyl groups .

Properties

IUPAC Name

2-[2-(benzylamino)-2-oxoethyl]sulfanyl-N-(2-methoxyphenyl)-1-methyl-6-oxopyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-26-21(29)16(20(28)25-17-10-6-7-11-18(17)30-2)13-24-22(26)31-14-19(27)23-12-15-8-4-3-5-9-15/h3-11,13H,12,14H2,1-2H3,(H,23,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBJUUNHHDGKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CN=C1SCC(=O)NCC2=CC=CC=C2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(benzylamino)-2-oxoethyl)thio)-N-(2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrimidine Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Benzylamino Group: This step involves the nucleophilic substitution of a suitable leaving group with benzylamine.

    Thioether Formation:

    Final Coupling: The final step involves coupling the intermediate with 2-methoxyphenyl isocyanate to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Its structural similarity to known pharmaceuticals indicates potential therapeutic applications, particularly in targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-(benzylamino)-2-oxoethyl)thio)-N-(2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino and thioether groups may facilitate binding to these targets, while the pyrimidine core could play a role in modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between the target compound and related pyrimidine derivatives:

Compound Name/Structure Core Structure Key Substituents Synthesis Method Reported Biological Activity Reference
Target Compound: 2-((2-(Benzylamino)-2-oxoethyl)thio)-N-(2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide 1,6-Dihydropyrimidine - 1-Methyl
- 6-Oxo
- 5-Carboxamide (2-methoxyphenyl)
- Thioether-benzylamino
Likely Biginelli + functionalization Inferred: Potential kinase inhibition
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine (fused) - 2,4,6-Trimethoxybenzylidene
- Ethyl ester at C6
Claisen-Schmidt condensation Not explicitly reported; structural focus
3-Amino-5-methyl-4-oxo-N-aryl-2-thioxo-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamides Thieno[2,3-d]pyrimidine (fused) - Thioxo group at C2
- Aryl carboxamide at C6
Cyclocondensation of thiourea derivatives Antimicrobial, anticancer
N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazinyl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide Pyrimidine-thiazole hybrid - Chloro-methylphenyl
- Piperazinyl-hydroxyethyl side chain
Multi-step nucleophilic substitutions Kinase inhibition (hypothetical)
4-(4-Fluoro-2-(tetrahydro-2H-pyran-4-yloxy)phenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide Thieno[2,3-d]pyrimidine - Fluoro-tetrahydropyranoxy-phenyl
- Methyl at C5
SNAr reactions + coupling steps Kinase-targeted (e.g., BTK inhibition)

Structural Comparisons

  • Substituent Effects: The 2-methoxyphenyl carboxamide in the target may improve lipophilicity and π-π stacking compared to ethyl ester or thioxo groups in analogues . The thioether-benzylamino side chain introduces hydrogen-bonding capabilities absent in thiazole- or thieno-fused derivatives .

Pharmacological Implications

  • Solubility and Bioavailability : The thioether linkage may enhance metabolic stability compared to thioxo or ester-containing analogues, which are prone to hydrolysis .

Biological Activity

The compound 2-((2-(benzylamino)-2-oxoethyl)thio)-N-(2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide belongs to the pyrimidine family, characterized by a six-membered heterocyclic structure that plays a significant role in biological processes such as nucleic acid structure and function. This compound exhibits a complex arrangement of functional groups, including thioether, amide, and methoxy groups, which are critical for its biological activity.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C19H20N4O3S\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_3\text{S}

This compound's unique features include:

  • Thioether linkage : Enhances biological interactions.
  • Methoxy group : Potentially increases solubility and facilitates interaction with biological targets.
  • Benzylamino substituent : Suggests possible enzyme inhibition or receptor interaction.

Biological Activities

Preliminary studies indicate that this compound may possess significant antimicrobial , antiviral , and anticancer properties. The presence of the pyrimidine core is associated with various biological activities, particularly in inhibiting enzymes crucial for disease progression.

Antimicrobial Activity

Pyrimidine derivatives have been noted for their ability to inhibit the growth of various pathogens. For instance:

  • 4-(2-Methoxyphenyl)-6-(benzylamino)pyrimidine has shown antimicrobial properties against bacteria such as E. coli and S. aureus .

Antiviral Activity

The structural components of this compound suggest potential antiviral mechanisms:

  • Pyrimidines can inhibit viral polymerases, thereby disrupting viral replication processes .

Anticancer Activity

Research into structurally related compounds indicates that they may exhibit cytotoxic effects on cancer cell lines:

  • Compounds similar to this one have demonstrated activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .

While specific mechanisms for this compound remain under investigation, it is hypothesized that its activity may involve:

  • Enzyme inhibition : Binding to active sites of enzymes like c-Met kinase, affecting cellular proliferation and survival pathways .
  • Cellular protection : Similar compounds have shown protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells, indicating potential therapeutic applications in diabetes management .

Research Findings and Case Studies

Several studies have explored the biological activities of compounds similar to this compound:

StudyCompoundBiological ActivityFindings
Pyrimidine derivativesAntimicrobialSignificant inhibition of bacterial growth
WO5m (analog)β-cell protectiveEC50 = 0.1 ± 0.01 μM; protects against ER stress
c-Met inhibitorsAnticancerCytotoxic effects on multiple cancer cell lines

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization techniques for this compound?

  • Methodology :

  • Synthesis : Use coupling reagents like HBTU or HATU with DIPEA/NMM in DMF at room temperature. For thioether bond formation, optimize conditions with LiOH in MeOH:H₂O .
  • Characterization :
  • Purity : HPLC with C18 columns (e.g., 90–96% purity achieved under gradient elution) .
  • Structural Confirmation : ¹H/¹³C NMR (e.g., δ 7.2–7.4 ppm for benzyl protons) and HRMS (e.g., [M+H]⁺ calculated for C₂₂H₂₃N₄O₄S: 463.1391) .

Q. How can the 3D structure and conformational dynamics of this compound be confirmed?

  • Methodology :

  • Perform single-crystal X-ray diffraction. The pyrimidine ring adopts a flattened boat conformation (deviation of 0.224 Å from the mean plane), with dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) .
  • Use C–H···O hydrogen bonding analysis to study crystal packing .

Q. What in vitro assays are suitable for evaluating its antimicrobial activity?

  • Methodology :

  • Conduct broth microdilution assays against Gram-negative pathogens (e.g., Proteus vulgaris and Pseudomonas aeruginosa). Report MIC values (e.g., 32–64 µg/mL) and compare to reference antibiotics like ciprofloxacin .

Advanced Research Questions

Q. How can low yields in the coupling reaction during synthesis be addressed?

  • Methodology :

  • Reagent Optimization : Replace HBTU with HATU for higher coupling efficiency .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. DMA) at 0–5°C to minimize side reactions .
  • Workup : Use acid-base partitioning (e.g., 1M HCl and NaHCO₃) to isolate the product .

Q. How should conflicting NMR and HRMS data be resolved during structural validation?

  • Methodology :

  • Deuteration Studies : Confirm exchangeable protons (e.g., NH) via D₂O shake .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., acetylated intermediates) .
  • Theoretical Calculations : Compare experimental HRMS with DFT-predicted isotopic patterns .

Q. What strategies enhance solubility without compromising bioactivity?

  • Methodology :

  • Structural Modifications : Introduce hydrophilic groups (e.g., –OH or –SO₃H) at the 4-position of the benzyl moiety, as seen in analogs with improved solubility .
  • Co-solvent Systems : Test PEG-400 or cyclodextrin-based formulations for in vivo assays .

Q. How can stability under physiological conditions be assessed?

  • Methodology :

  • Forced Degradation : Expose the compound to pH 1–9 buffers, UV light, and 40°C/75% RH. Monitor degradation via HPLC (e.g., t₁/₂ of 12–48 hours) .
  • Metabolite Identification : Use liver microsome assays with LC-MS/MS to detect oxidative metabolites .

Theoretical and Interdisciplinary Questions

Q. How can QSAR models guide the optimization of this compound’s pharmacological profile?

  • Methodology :

  • Descriptor Selection : Use logP, molar refractivity, and H-bond donors/acceptors to correlate with antimicrobial activity .
  • Docking Studies : Target bacterial dihydrofolate reductase (DHFR) using AutoDock Vina; validate with MD simulations .

Q. What interdisciplinary approaches are recommended to study its mechanism of action?

  • Methodology :

  • Chemical Biology : Synthesize fluorescent probes (e.g., BODIPY conjugates) for cellular uptake studies .
  • Omics Integration : Perform transcriptomics (RNA-seq) on treated bacterial cultures to identify dysregulated pathways .

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